![molecular formula C10H11N3O B168690 N-hydroxy-1-methyl-1H-Indole-3-carboximidamide CAS No. 125818-00-0](/img/structure/B168690.png)
N-hydroxy-1-methyl-1H-Indole-3-carboximidamide
Overview
Description
N’-hydroxy-1-methyl-1H-indole-3-carboximidamide is a chemical compound with the molecular formula C10H11N3O. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science .
Mechanism of Action
Target of Action
N’-hydroxy-1-methyl-1H-indole-3-carboximidamide, also known as N-hydroxy-1-methyl-1H-Indole-3-carboximidamide, is a derivative of the indole nucleus . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with various cellular targets leading to multiple downstream effects.
Biochemical Pathways
Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
The synthesis of N’-hydroxy-1-methyl-1H-indole-3-carboximidamide typically involves the following steps:
Methylation of Indole: The starting material, indole, undergoes methylation to form 1-methylindole.
Formation of Carboximidamide: The methylated indole is then reacted with appropriate reagents to introduce the carboximidamide group at the 3-position.
Hydroxylation: Finally, the compound is hydroxylated to obtain N’-hydroxy-1-methyl-1H-indole-3-carboximidamide.
Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity. specific industrial methods for this compound are not widely documented.
Chemical Reactions Analysis
N’-hydroxy-1-methyl-1H-indole-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
NHIMIC has been investigated for its potential therapeutic applications due to its diverse biological activities:
- Anticancer Activity : Studies indicate that NHIMIC exhibits cytotoxic effects against various cancer cell lines, including KB and HepG-2. The compound's mechanism may involve the induction of apoptosis through caspase activation .
- Anti-inflammatory Properties : NHIMIC is being explored for its ability to modulate inflammatory pathways, potentially offering new avenues for treating chronic inflammatory diseases.
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of several bacterial strains, making it a candidate for developing new antibiotics .
Biological Studies
NHIMIC is utilized in biological research to understand enzyme interactions and protein functions:
- Enzyme Inhibition : NHIMIC can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways crucial for cellular function. Its interactions with enzymes are vital for elucidating biochemical pathways relevant to disease processes.
- Cell Signaling Modulation : By affecting key signaling molecules, NHIMIC can alter gene expression and cellular metabolism, providing insights into cellular responses under various conditions .
Material Science
The unique structural features of NHIMIC allow it to serve as a building block in the synthesis of more complex materials:
- Polyfunctionalized Indoles : NHIMIC can be used in the synthesis of polyfunctionalized indoles that are valuable in creating novel materials with specific properties .
Table 1: Summary of Key Studies on NHIMIC
Comparison with Similar Compounds
N’-hydroxy-1-methyl-1H-indole-3-carboximidamide can be compared with other indole derivatives such as:
1-methylindole-3-carboxamide: Similar in structure but lacks the hydroxy group.
1-methylindole-3-carboxaldehyde: Contains an aldehyde group instead of the carboximidamide group.
Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups.
The uniqueness of N’-hydroxy-1-methyl-1H-indole-3-carboximidamide lies in its specific functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-hydroxy-1-methyl-1H-indole-3-carboximidamide is a compound that has garnered attention due to its diverse biological activities, particularly in the field of cancer research and antiviral therapy. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is an indole derivative characterized by a hydroxyl group at the nitrogen atom and a carboximidamide functional group. Its chemical structure can be represented as follows:
This compound's unique structure contributes to its interaction with biological targets, particularly in the modulation of enzyme activities and cellular pathways.
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research indicated that this compound induced cell cycle arrest in the G0–G1 phase in MCF-7 breast cancer cells, leading to apoptosis. The mechanism involved the exposure of phosphatidylserine on the outer membrane, a hallmark of early apoptosis, and morphological changes characteristic of apoptotic cells .
Table 1: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 2.5 | Induction of apoptosis via cell cycle arrest |
HeLa | 3.0 | Apoptotic morphological changes |
HCT-116 | 4.5 | G0–G1 phase arrest |
2. Antiviral Activity
In addition to its anticancer properties, this compound has shown promising antiviral activity, particularly against hepatitis B virus (HBV). A study optimized its derivatives using three-dimensional quantitative structure-activity relationship (3D QSAR) methods, revealing potent anti-HBV activities with IC50 values in the low micromolar range . The compound's ability to inhibit HBV replication suggests potential for therapeutic applications in viral hepatitis.
Table 2: Antiviral Activity Against HBV
Compound | IC50 (µM) | Activity Description |
---|---|---|
This compound | 4.1 | Inhibits HBV replication |
Optimized Derivative 35a | 3.1 | Enhanced anti-HBV activity |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and tumor evasion . By inhibiting IDO, the compound may enhance antitumor immunity.
- Apoptosis Induction : As noted earlier, it induces apoptosis through mitochondrial pathways and caspase activation, which are crucial for cancer therapy .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on MCF-7 Cells : In vitro studies demonstrated that treatment with this compound resulted in significant cytotoxicity and apoptosis induction in MCF-7 cells compared to untreated controls .
- HBV Inhibition Study : A series of derivatives were synthesized and tested for their anti-HBV activity, with several showing enhanced potency compared to the parent compound .
Properties
IUPAC Name |
N'-hydroxy-1-methylindole-3-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-13-6-8(10(11)12-14)7-4-2-3-5-9(7)13/h2-6,14H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVCOKRDOQOGJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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